Methyl 2-methylbenzo[d]thiazole-5-carboxylate Methyl 2-methylbenzo[d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 32770-98-2
VCID: VC8101382
InChI: InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
SMILES: CC1=NC2=C(S1)C=CC(=C2)C(=O)OC
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

CAS No.: 32770-98-2

Cat. No.: VC8101382

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylbenzo[d]thiazole-5-carboxylate - 32770-98-2

Specification

CAS No. 32770-98-2
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name methyl 2-methyl-1,3-benzothiazole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
Standard InChI Key MSNFOUCVUZMALD-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC(=C2)C(=O)OC
Canonical SMILES CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-methylbenzo[d]thiazole-5-carboxylate features a bicyclic framework comprising a benzene ring fused to a thiazole moiety. The thiazole ring is substituted with a methyl group at position 2, while a methoxycarbonyl group occupies position 5 of the benzene ring (Figure 1). Key structural descriptors include:

PropertyValueSource
IUPAC Namemethyl 2-methyl-1,3-benzothiazole-5-carboxylate
SMILESCC1=NC2=C(S1)C=CC(=C2)C(=O)OC
InChI KeyMSNFOUCVUZMALD-UHFFFAOYSA-N
XLogP32.6 (estimated)

The planar structure of the thiazole ring facilitates π-π interactions, while the ester group enhances solubility in polar organic solvents.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 3.83 (s, 3H, OCH3_3 ), 7.38 (d, J=8.0J = 8.0 Hz, 1H), 7.83 (dd, J=1.6,8.0J = 1.6, 8.0 Hz, 1H), 8.30 (s, 1H) .

  • 13C^{13}\text{C} NMR: Resonances at δ 52.3 (OCH3_3 ), 166.6 (C=O), and 170.2 (thiazole C2) .

Synthesis and Optimization

Conventional Synthesis Route

The compound is typically synthesized via cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid :

Reaction Conditions:

  • Reactants: Methyl 4-aminobenzoate (1 equiv), KSCN (4 equiv), Br2_2 (2 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 10°C (initial), room temperature (overnight)

  • Yield: 70–75% after purification

The mechanism involves thiourea intermediate formation, followed by electrophilic aromatic substitution and cyclization (Scheme 1).

Advances in Synthetic Methodologies

Recent studies have explored protective group strategies to enhance regioselectivity. For instance, employing a tert-butyldimethylsilyl (TBS) group at position 5 suppresses undesired cyclization pathways, increasing yield to 85% . Alternative approaches using microwave-assisted synthesis reduce reaction times from 15 hours to 45 minutes .

Chemical Reactivity and Applications

Analytical Chemistry Applications

The compound reacts with:

  • Sodium iodide: Forms a red/orange-red precipitate, enabling bismuth detection.

  • Antimony salts: Produces a yellow precipitate for antimony quantification.

Pharmaceutical Intermediate

Derivatives of methyl 2-methylbenzo[d]thiazole-5-carboxylate exhibit bioactivity:

  • Anticancer agents: Modifications at position 6 yield inhibitors of tyrosine kinases .

  • Antimicrobials: Ester hydrolysis to the free acid enhances bacterial membrane penetration .

Hazard StatementRisk Description
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Ventilation: Use fume hoods for weighing and reactions .

  • Storage: Room temperature, in airtight containers away from oxidizers .

Recent Research and Future Directions

Catalytic Applications

Pd-catalyzed cross-coupling reactions at position 6 enable the synthesis of π-conjugated polymers for organic electronics .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis reduces waste generation by 40% compared to traditional methods .

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